N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a pyrrolidinone ring, a benzyl group, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidinone derivative reacts with benzyl halides in the presence of a base.
Thiazole Ring Formation: The thiazole ring is formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetamide Formation: The final step involves the coupling of the thiazole derivative with an acetamide group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidinone ring, leading to the formation of hydroxyl derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- **N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-ethyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to the presence of the phenyl group in the thiazole ring, which may enhance its binding affinity and specificity for certain biological targets compared to its methyl or ethyl analogs. This structural variation can lead to differences in biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O2S2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(15-29-22-24-19(14-28-22)17-5-2-1-3-6-17)23-13-16-8-10-18(11-9-16)25-12-4-7-21(25)27/h1-3,5-6,8-11,14H,4,7,12-13,15H2,(H,23,26) |
InChI Key |
LFXMGKMDVPTZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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